2-Methyl-4-phenyl-1-butene

Catalog No.
S13499674
CAS No.
6683-51-8
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-phenyl-1-butene

CAS Number

6683-51-8

Product Name

2-Methyl-4-phenyl-1-butene

IUPAC Name

3-methylbut-3-enylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

SNOWWVSDFCWQJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC=C1

2-Methyl-4-phenyl-1-butene is an organic compound characterized by its molecular formula C11H14C_{11}H_{14} and a molecular weight of approximately 146.23 g/mol. It features a butene backbone with a methyl group at the second position and a phenyl group at the fourth position. This compound is classified as an alkene due to the presence of a double bond between carbon atoms in the butene chain. Its structure can be represented as follows:

text
CH3 | C=C / \ C C6H5

The compound is notable for its potential applications in organic synthesis and material science due to its unique structural features.

Typical of alkenes, including:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles such as halogens or hydrogen halides, leading to the formation of haloalkanes or alcohols.
  • Hydrogenation: The compound can undergo hydrogenation in the presence of catalysts to yield saturated hydrocarbons.
  • Polymerization: Under certain conditions, 2-methyl-4-phenyl-1-butene can polymerize, forming larger molecular structures that may have different physical properties.

The synthesis of 2-methyl-4-phenyl-1-butene can be achieved through several methods:

  • Allylmagnesium Halide Reaction: Reacting allylmagnesium halides with benzyl halides in the presence of catalysts such as nickel acetylacetonate can yield high-purity products .
  • Vinylation Reactions: The compound can also be synthesized through vinylation techniques involving the reaction of toluene and 1,3-butadiene .

These methods allow for efficient production while maintaining high yields and purity.

2-Methyl-4-phenyl-1-butene finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties make it suitable for use in polymers and other materials where specific mechanical or thermal characteristics are desired.
  • Pharmaceuticals: Potential applications in drug synthesis due to its structural features that may interact with biological targets.

Interaction studies involving 2-methyl-4-phenyl-1-butene primarily focus on its reactivity with other chemical species. For instance, its behavior during electrophilic addition reactions has been characterized, providing insights into its reactivity patterns and potential pathways for further chemical transformations.

Several compounds share structural similarities with 2-methyl-4-phenyl-1-butene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Phenyl-1-buteneC11H14C_{11}H_{14}Lacks methyl substitution at the second position
3-Methyl-4-phenyl-1-buteneC11H14C_{11}H_{14}Methyl group located at the third carbon
2-Methyl-3-phenylpropeneC12H16C_{12}H_{16}Propene backbone instead of butene

The uniqueness of 2-methyl-4-phenyl-1-butene lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

3.9

Exact Mass

146.109550447 g/mol

Monoisotopic Mass

146.109550447 g/mol

Heavy Atom Count

11

UNII

8BHJ2C7Y35

Dates

Modify: 2024-08-10

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